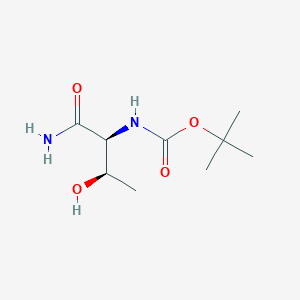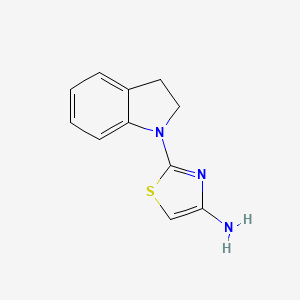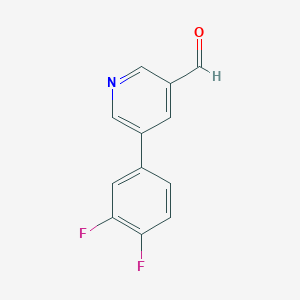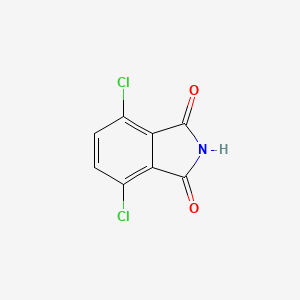![molecular formula C12H12N4 B11888304 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888304.png)
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with two methyl groups at positions 1 and 8, and an amine group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of an aromatic amine, an aromatic aldehyde, and a pyrazolone in the presence of a suitable catalyst. For example, heating a mixture of these reactants in ethylene glycol for two hours can yield the desired compound .
Another approach involves the use of Friedländer condensation, where an anthranilic acid derivative reacts with a suitable ketone or aldehyde under acidic or basic conditions to form the pyrazoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced pyrazoloquinoline compounds.
科学的研究の応用
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacologically active agent, with applications in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Chemical Biology: It can be used as a fluorescent probe for studying biological processes and interactions due to its photophysical properties.
Materials Science: The compound can be incorporated into materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: The parent compound without the methyl and amine substitutions.
1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-amine: A similar compound with different substitution patterns.
Quinolinyl-pyrazoles: Compounds with a similar core structure but different functional groups.
Uniqueness
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and photophysical properties. The presence of the methyl groups and the amine group can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications.
特性
分子式 |
C12H12N4 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
1,8-dimethylpyrazolo[3,4-b]quinolin-3-amine |
InChI |
InChI=1S/C12H12N4/c1-7-4-3-5-8-6-9-11(13)15-16(2)12(9)14-10(7)8/h3-6H,1-2H3,(H2,13,15) |
InChIキー |
QDHCFLHFODTZFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)







![4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11888264.png)


![10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11888269.png)
![4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine](/img/structure/B11888283.png)
